molecular formula C15H13N3O3 B6529660 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1020454-06-1

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6529660
CAS No.: 1020454-06-1
M. Wt: 283.28 g/mol
InChI Key: FYMCRJWPQJKYLH-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and chromene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and chromene moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-oxo-2H-chromene-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of pyrazole and chromene moieties in its structure. This dual functionality can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the chromene ring may enhance its potential as a therapeutic agent, providing additional sites for interaction with biological targets.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-13(18(2)17-9)16-14(19)11-8-10-5-3-4-6-12(10)21-15(11)20/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCRJWPQJKYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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